molecular formula C10H13ClO2S B1442034 3,4-Diethylbenzene-1-sulfonyl chloride CAS No. 1314960-90-1

3,4-Diethylbenzene-1-sulfonyl chloride

Cat. No.: B1442034
CAS No.: 1314960-90-1
M. Wt: 232.73 g/mol
InChI Key: POFJTJWGZDPGGE-UHFFFAOYSA-N
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Description

3,4-Diethylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S and a molecular weight of 232.73 g/mol . It is a derivative of benzene, where the benzene ring is substituted with two ethyl groups at the 3 and 4 positions and a sulfonyl chloride group at the 1 position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diethylbenzene-1-sulfonyl chloride can be synthesized through electrophilic aromatic substitution reactions. One common method involves the sulfonation of 3,4-diethylbenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction typically proceeds as follows: [ \text{C10H14} + \text{ClSO3H} \rightarrow \text{C10H13ClO2S} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale sulfonation processes using similar reagents and conditions. The reaction is carried out in reactors designed to handle the exothermic nature of the sulfonation process, ensuring efficient heat dissipation and product recovery.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, and sulfonate salts.

Scientific Research Applications

3,4-Diethylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonation reactions.

    Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzene-1-sulfonyl chloride: Similar structure but with methyl groups instead of ethyl groups.

    3,4-Difluorobenzene-1-sulfonyl chloride: Similar structure but with fluorine atoms instead of ethyl groups.

Uniqueness

3,4-Diethylbenzene-1-sulfonyl chloride is unique due to the presence of ethyl groups, which can influence the compound’s reactivity and steric properties compared to its methyl or fluorine-substituted analogs. This uniqueness can affect its behavior in chemical reactions and its applications in various fields.

Properties

IUPAC Name

3,4-diethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-3-8-5-6-10(14(11,12)13)7-9(8)4-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFJTJWGZDPGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)S(=O)(=O)Cl)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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